Hydrogen-Bond Donor Count Elimination vs. 3-Hydroxy Analog
The target compound replaces the 3-OH group with 3-OCH₃, eliminating the sole hydrogen-bond donor (HBD) present in the hydroxy analog 3-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile. This transformation reduces the HBD count from 1 to 0, a parameter directly correlated with improved passive membrane permeability and a reduction in P-glycoprotein efflux susceptibility in CNS drug discovery contexts.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 HBD (calculated from structure) |
| Comparator Or Baseline | 3-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile: 1 HBD |
| Quantified Difference | ΔHBD = –1 (complete elimination) |
| Conditions | Structural analysis based on molecular formula (Target: C₈H₉F₃N₂O₂; Comparator: C₇H₇F₃N₂O₂) |
Why This Matters
Removing a hydrogen-bond donor can reduce efflux pump recognition and improve passive permeability, making this compound a preferable choice for CNS-penetrant probe design compared to its hydroxy analog.
